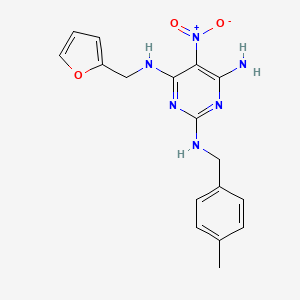
N~4~-(furan-2-ylmethyl)-N~2~-(4-methylbenzyl)-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrimidine ring substituted with furan and methylphenyl groups, as well as a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactionsThe nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or cytotoxic effects. The furan and methylphenyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N4-[(FURAN-2-YL)METHYL]-N2-METHYLQUINAZOLINE-2,4-DIAMINE: Similar structure but with a quinazoline core instead of pyrimidine.
N4-[(FURAN-2-YL)METHYL]-N2-(2-METHYLPHENYL)QUINAZOLINE-2,4-DIAMINE: Similar structure with a different substitution pattern.
Uniqueness
N4-[(FURAN-2-YL)METHYL]-N2-[(4-METHYLPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical reactivity and biological activity. The presence of both furan and nitro groups makes it particularly interesting for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H18N6O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H18N6O3/c1-11-4-6-12(7-5-11)9-20-17-21-15(18)14(23(24)25)16(22-17)19-10-13-3-2-8-26-13/h2-8H,9-10H2,1H3,(H4,18,19,20,21,22) |
InChI Key |
ZSGALJCKQDKVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















